BITC-SG
Description
Natural Occurrence and Research Significance of Isothiocyanates, including BITC.
Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds found predominantly in plants of the Brassicaceae family, which includes commonly consumed vegetables such as broccoli, cabbage, cauliflower, radish, kale, and watercress. mdpi.comoregonstate.edurjpharmacognosy.irfrontiersin.orgsci-hub.se They are produced when glucosinolate precursors, also present in these plants, are hydrolyzed by the enzyme myrosinase upon tissue damage, such as chewing or cutting. rjpharmacognosy.irwikipedia.orgfoodandnutritionjournal.orgaacrjournals.orgfrontiersin.org BITC is specifically found in plants like Alliaria petiolata, pilu oil, and papaya seeds, where it is a primary product of glucotropaeolin (B1208891) breakdown by myrosinase. wikipedia.org
The research significance of ITCs, including BITC, stems from their diverse biological activities. These compounds have demonstrated antibacterial, antioxidant, anti-inflammatory, and potential anti-cancer properties in numerous studies. rjpharmacognosy.irfrontiersin.orgfoodandnutritionjournal.orgmdpi.commdpi.com Their ability to modify cellular pathways and modulate the epigenome has contributed to their investigation in inhibiting cancer progression. mdpi.com Naturally occurring ITCs and their metabolites have been observed to inhibit the development of chemically-induced cancers in various animal models, affecting organs such as the lung, liver, esophagus, stomach, small intestine, colon, and breast. oregonstate.edu
Historical Context of BITC in Preclinical Studies of Bioactive Compounds.
The investigation into the biological effects of compounds from natural sources has a long history, with plants serving as a traditional source of medicinal agents. frontiersin.orgmdpi.com Over the past few decades, research has provided extensive preclinical evidence for the effectiveness of various ITCs, including BITC, against cancer progression. nih.govresearchgate.net BITC is recognized as one of the most studied naturally occurring ITCs in cruciferous vegetables. frontiersin.orgsci-hub.se
Historically, BITC has been a focus in preclinical studies exploring bioactive compounds due to its observed ability to inhibit chemically induced cancer in animal models. aacrjournals.orgcabidigitallibrary.org For instance, BITC has been identified as a potent inhibitor of carcinogenesis in rat mammary and mouse lung induced by polycyclic hydrocarbons, as well as hepatocarcinogenesis in rats induced by diethylnitrosamine. aacrjournals.org These early studies laid the groundwork for further investigation into the mechanisms underlying BITC's biological effects.
Identification and Role of BITC-SG as a Key Metabolite and Bioactive Conjugate.
Upon ingestion, ITCs like BITC undergo metabolism in the body. The primary route of metabolism for ITCs, including BITC, involves their conjugation with glutathione (B108866) (GSH) via the mercapturic acid pathway. researchgate.netresearchgate.net This reaction is catalyzed by glutathione S-transferases (GSTs), leading to the formation of a dithiocarbamate-GSH conjugate, which is this compound. nih.govmdpi.com
This compound, the glutathione conjugate of BITC, has been identified as a key metabolite. researchgate.netnih.gov Studies have shown that BITC metabolites, including BITC-glutathione, can be detected in plasma and urine after the ingestion of the glucosinolate precursor of BITC, glucotropaeolin. researchgate.netnih.gov In a human study, high levels of BITC-glutathione were detected in plasma several hours after ingestion of Indian cress, a source of glucotropaeolin. nih.gov
The formation of this compound is not merely a detoxification step; research suggests that this conjugate can also be bioactive. mdpi.comdntb.gov.ua While BITC itself is highly reactive, conjugation with GSH can influence its stability, transport, and interaction with biological targets. Studies investigating the anti-cancer activity of N-acetylcysteine conjugates of ITCs, which are downstream metabolites of GSH conjugates, have shown that these conjugates can elicit similar anti-proliferative responses as their parent compounds in cancer cells. nih.gov Furthermore, studies have indicated that BITC and its metabolites may contribute to its observed anti-inflammatory effects. mdpi.com The interaction between BITC and GSTs, leading to this compound formation, is a crucial aspect of its metabolic fate and potential biological activity. nih.govresearchgate.net
Overview of Research Trajectories for BITC and this compound in Contemporary Biology.
Current research trajectories for BITC and this compound in contemporary biology are focused on elucidating their mechanisms of action and exploring their potential therapeutic applications. Studies continue to investigate the anti-cancer properties of BITC, examining its effects on cell proliferation, apoptosis, cell cycle arrest, metastasis, angiogenesis, and autophagy through the modulation of various signaling pathways. sci-hub.seaacrjournals.orgresearchgate.netmdpi.combiointerfaceresearch.comscience.govresearchgate.net Research has shown that BITC can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species and the regulation of proteins like Bax and Bak. aacrjournals.org It has also been observed to affect pathways such as the MAPK pathway and upregulate GST expression in cancer cells. researchgate.netbiointerfaceresearch.com
Beyond cancer, the research on BITC and its metabolites is expanding to other areas, including their anti-inflammatory and antimicrobial activities. rjpharmacognosy.irfrontiersin.orgmdpi.commdpi.comnih.govnih.gov For instance, BITC has shown potential as an alternative to antibiotics in comparative studies using bacterial infection models. nih.gov Its anti-inflammatory effects have been linked to the modulation of inflammatory markers and signaling pathways. frontiersin.orgmdpi.comnih.govresearchgate.net
The metabolic fate of BITC, particularly the formation and role of this compound and subsequent metabolites in the mercapturic acid pathway, remains an important area of investigation. researchgate.netresearchgate.netmdpi.comnih.govnih.gov Understanding the bioavailability, distribution, metabolism, and excretion of BITC and its conjugates in humans is crucial for assessing their potential health effects and therapeutic utility. researchgate.netnih.govresearchgate.net Advanced analytical methods, such as LC-MS/MS, are being employed to determine the concentrations of BITC metabolites in biological samples. researchgate.netnih.gov
Furthermore, research is exploring the potential of using BITC in novel applications, such as in bioactive packaging materials due to its antibacterial properties. mdpi.com The synergistic effects of BITC with other bioactive compounds are also being investigated to enhance their therapeutic potential. mdpi.comnih.gov The role of BITC in targeting specific cellular processes, such as inducing senolysis in senescent fibroblasts, represents another emerging research avenue. frontiersin.org
Properties
CAS No. |
62959-30-2 |
|---|---|
Molecular Formula |
C18H24N4O6S2 |
Molecular Weight |
456.53 |
IUPAC Name |
S-(N-Benzylthiocarbamoyl)glutathione; L-γ-Glutamyl-S-[[(phenylmethyl)amino]thioxomethyl]-L- cysteinyl-glycine |
InChI |
InChI=1S/C18H24N4O6S2/c19-12(6-7-14(23)24)16(27)22-13(17(28)20-9-15(25)26)10-30-18(29)21-8-11-4-2-1-3-5-11/h1-5,12-13H,6-10,19H2,(H,20,28)(H,21,29)(H,22,27)(H,23,24)(H,25,26)/t12-,13-/m0/s1 |
InChI Key |
HEEPVANHWWNVPV-STQMWFEESA-N |
SMILES |
O=C(O)CNC([C@H](CSC(NCC1=CC=CC=C1)=S)NC([C@H](CCC(O)=O)N)=O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BITC-SG |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Bitc and Bitc Sg
Biosynthetic Pathways and Enzymatic Formation of BITC from Precursors.
Benzyl (B1604629) isothiocyanate is a naturally occurring isothiocyanate found predominantly in plants of the Brassicaceae family, such as garden cress (Lepidium sativum), and also notably in papaya (Carica papaya). wikipedia.orgdpi.qld.gov.ausigmaaldrich.comcabidigitallibrary.org BITC is not present as a free compound in intact plant tissues but is formed through the enzymatic hydrolysis of its precursor glucosinolate, glucotropaeolin (B1208891) (benzyl glucosinolate). dpi.qld.gov.aucabidigitallibrary.orgmdpi.comwikipedia.orgums.edu.my
Glucosinolates are sulfur-containing glycosides. ums.edu.mydpi.qld.gov.au The conversion of glucotropaeolin to BITC is catalyzed by the endogenous plant enzyme myrosinase (thioglucoside hydrolase, EC 3.2.3.1). dpi.qld.gov.auums.edu.mybioline.org.brnih.gov This enzymatic hydrolysis occurs when plant tissues are damaged, bringing myrosinase into contact with glucotropaeolin. dpi.qld.gov.aubioline.org.br
The biosynthesis of glucosinolates, including glucotropaeolin, involves a multi-step pathway originating from amino acids. wikipedia.org Glucotropaeolin is biosynthesized from the amino acid phenylalanine. wikipedia.org
While the primary product of glucotropaeolin hydrolysis by myrosinase is BITC, the reaction conditions and the presence of specifier proteins can influence the outcome, potentially leading to the formation of other products like benzyl nitrile and benzyl thiocyanate (B1210189). cabidigitallibrary.orgums.edu.mydpi.qld.gov.au For instance, studies have shown that hydrolysis of glucotropaeolin from garden cress seeds yields a mixture of phenylacetonitrile (B145931) (approximately 75%), benzyl thiocyanate (approximately 15%), and only about 10% BITC. cabidigitallibrary.org In contrast, hydrolysis of papaya seed extract has been reported to yield nearly 100% BITC, which appears to be related to the absence of nitrile-forming activity in papaya. cabidigitallibrary.org
Factors such as temperature and pH also affect the enzymatic formation of BITC. The optimum pH for BITC production from papaya seed hydrolysis has been reported to be between 6 and 7, with significant formation also observed at pH 4.8 under specific experimental conditions. ums.edu.mybioline.org.br Higher temperatures tend to favor the formation of benzyl nitrile. ums.edu.my
Chemical Synthesis of BITC and its Analogs.
Beyond its natural biosynthesis, benzyl isothiocyanate can be synthesized through various chemical methods. A common approach involves the reaction of benzylamine (B48309) with thiophosgene. ontosight.aichemicalbook.com Another synthetic route mentioned is the decomposition of benzylthiourea. ontosight.ai
Alternative methods for synthesizing isothiocyanates, which can be applied to BITC and its analogs, include the reaction of amines with carbon disulfide followed by treatment with a coupling agent like trichloromethyl chloroformate (diphosgene) or phosgene. beilstein-journals.org One reported method for synthesizing benzyl isothiocyanate involves the reaction of benzylamine with carbon disulfide in the presence of a base like potassium carbonate, followed by the addition of trichloroisocyanuric acid (TCT) under aqueous conditions. beilstein-journals.org
The synthesis of BITC analogs often involves using substituted benzylamines as starting materials in these chemical reactions. For example, 3-methylbenzyl isothiocyanate and 4-methylbenzyl isothiocyanate have been prepared from the corresponding α-bromoxylenes. tandfonline.com Novel methods for preparing silylated benzyl isothiocyanates have also been developed, involving the lithiation of benzyl isothiocyanate followed by reaction with chloromethylsilane. rsc.org
Chemical synthesis provides a controlled environment to produce BITC and a wide range of analogs with specific structural modifications that may not be readily available from natural sources.
Synthesis and Characterization of the BITC-SG Conjugate.
Benzyl isothiocyanate is known to react with nucleophiles, particularly thiol groups. In biological systems, isothiocyanates readily conjugate with glutathione (B108866) (GSH), a tripeptide containing a cysteine residue with a free thiol group. mdpi.commdpi.comnih.gov This conjugation is often catalyzed by glutathione S-transferases (GSTs). mdpi.commdpi.com The product of the reaction between BITC and glutathione is S-(N-benzylthiocarbamoyl)-L-glutathione, commonly referred to as this compound. sigmaaldrich.comfishersci.casigmaaldrich.com
The chemical synthesis of this compound can be achieved by reacting BITC directly with glutathione. This reaction involves the nucleophilic attack of the thiol group of glutathione on the electrophilic carbon of the isothiocyanate group of BITC, forming a thiocarbamate linkage.
The characterization of the this compound conjugate can be performed using various analytical techniques. Mass spectrometry is a crucial tool for confirming the molecular weight and structure of the conjugate. nih.gov Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information. beilstein-journals.org High-Performance Liquid Chromatography (HPLC) is often used for purification and to assess the purity of the synthesized conjugate. beilstein-journals.org
Research findings have demonstrated the formation of S-(N-benzylthiocarbamoyl)-L-glutathione. sigmaaldrich.comfishersci.casigmaaldrich.com This conjugate is an important metabolite of BITC and plays a role in its detoxification and biological activity. mdpi.com Studies investigating the interaction of BITC with enzymes like glutathione reductase have shown the formation of a benzyl thiocarbamoylated adduct on a cysteine residue, highlighting the reactivity of the isothiocyanate group with thiols. nih.govtandfonline.com
Design and Synthesis of Novel BITC and this compound Derivatives for Structure-Activity Relationship Studies.
The design of novel BITC derivatives typically involves modifying the benzyl ring or the isothiocyanate group. Modifications to the benzyl ring can include the addition of electron-donating or electron-withdrawing groups, halogenation, or the introduction of alkyl chains. These changes can affect the electronic distribution of the molecule, its lipophilicity, and its ability to interact with binding sites on proteins or other biomolecules.
Synthesis of these BITC derivatives can utilize the chemical synthesis methods described in Section 2.2, starting with appropriately substituted benzylamine precursors or modifying pre-synthesized BITC. For example, the synthesis of silylated benzyl isothiocyanates represents a type of derivatization aimed at altering the physical and chemical properties of BITC. rsc.org
Derivatives of this compound can be designed by modifying either the BITC portion or the glutathione portion of the conjugate. Modifications to the glutathione moiety could involve alterations to the amino acid residues (glutamic acid, cysteine, or glycine) or the peptide linkages. However, given the biological significance of the glutathione structure, modifications to the BITC portion are more commonly explored to study the impact of the isothiocyanate-derived part of the conjugate.
The synthesis of this compound derivatives primarily involves synthesizing the modified BITC analog first and then conjugating it with glutathione, often enzymatically using GSTs or through chemical reaction.
SAR studies involving these derivatives typically involve synthesizing a library of compounds with systematic structural variations and then evaluating their biological activities in relevant assays. nih.govrsc.orgnih.govscispace.com By correlating the structural features with the observed activity, researchers can gain insights into the key molecular determinants of activity. This information is invaluable for the rational design of more potent and selective compounds for specific applications.
Data from SAR studies can be presented in tables, showing the structure of each derivative and its corresponding activity data (e.g., IC50 values in enzyme inhibition assays or other relevant metrics).
Example Data Table (Illustrative - Actual data would depend on specific research findings):
| Derivative Structure (Illustration) | Modification | Activity (e.g., IC50) |
| BITC | - | X µM |
| 4-Chloro-BITC | Cl at para position | Y µM |
| 3-Methoxy-BITC | OCH3 at meta position | Z µM |
Such tables, coupled with detailed descriptions of the synthesis and characterization of each derivative, form the basis of comprehensive SAR analysis, contributing to a deeper understanding of the relationship between chemical structure and biological function for BITC and its conjugates.
Molecular Mechanisms of Action of Bitc and Bitc Sg in Biological Systems
Direct Molecular Target Engagement of BITC-SG
Irreversible Inhibition of Glutathione (B108866) S-Transferase P1-1 (GST P1-1) by S-Thiocarbamoylation
Benzyl (B1604629) isothiocyanate (BITC) undergoes conjugation with glutathione (GSH) to form a conjugate known as this compound. This conjugate plays a role in the irreversible inhibition of the enzyme Glutathione S-Transferase P1-1 (GST P1-1) medchemexpress.com. The mechanism of this inhibition involves a process called S-thiocarbamoylation.
GST P1-1 is an enzyme involved in cellular detoxification by conjugating GSH to various harmful substances. researchgate.netnih.gov However, in the context of this compound, the enzyme is inactivated through the covalent modification of its cysteine residues. Specifically, the BITC moiety of the this compound conjugate is covalently bound to the cysteine residues of the enzyme researchgate.net. This covalent modification leads to the irreversible inhibition of GST P1-1.
The process of S-thiocarbamoylation is crucial for this irreversible inhibition. The presence of the sulfur atom from the isothiocyanate group in this compound is what facilitates this covalent bonding researchgate.net. Studies have shown that while both this compound and a synthetic analog, S-(N-benzylcarbamoylmethyl)glutathione (BCSG), have high affinities for GST P1-1, only this compound causes irreversible inhibition due to its ability to form a covalent bond researchgate.net.
Specificity and Kinetics of Covalent Modification of Cysteine Residues (e.g., Cys47, Cys101) in GST P1-1
The irreversible inhibition of GST P1-1 by this compound is a result of the specific covalent modification of key cysteine residues within the enzyme, namely Cysteine 47 (Cys47) and Cysteine 101 (Cys101) researchgate.netnih.gov. Research has demonstrated that this compound forms adducts with both Cys47 and Cys101 at physiological temperatures researchgate.net.
Electrospray ionization mass spectrometry (ESI-MS) analysis has revealed that while the Cys47 residue in each subunit of the GST P1-1 dimer is covalently attached to the BITC ligand, only one of the Cys101 residues in the dimer is modified researchgate.net. Molecular docking simulations suggest that steric hindrance is the reason for the modification of only one Cys101 per dimer researchgate.net.
The kinetics of this modification are complex. Isothermal titration calorimetry (ITC) experiments indicate that the covalent modification of both Cys47 and Cys101 by this compound occurs through a kinetic process researchgate.net. The S-nitrosation of Cys47 is a two-step process limited by the conformational state of a nearby helical structure, while Cys101 is S-nitrosated in a single step but is subject to negative cooperativity due to steric hindrance at the dimer interface nih.gov.
Molecular Interactions and Signaling Pathway Modulation by BITC
Modulation of Carcinogen-Metabolizing Enzymes (Phase I and Phase II)
Benzyl isothiocyanate (BITC) has been shown to modulate the activity of carcinogen-metabolizing enzymes, which are categorized into Phase I and Phase II enzymes. This modulation is a key aspect of its biological activity.
Phase I Enzymes: These enzymes, primarily the cytochrome P450 (CYP) family, are involved in the initial modification of foreign compounds (xenobiotics), including carcinogens. While some studies suggest that Nrf2, a transcription factor activated by compounds like BITC, has a minimal effect on most CYP genes, it can increase the expression of specific CYPs like Cyp2a5, Cyp2c50, Cyp2c54, and Cyp2g1 plos.org.
Phase II Enzymes: These enzymes are crucial for detoxifying the reactive intermediates produced by Phase I metabolism by conjugating them with endogenous molecules, making them more water-soluble and easier to excrete longdom.org. BITC is a known inducer of Phase II enzymes. Activation of the Nrf2 pathway by BITC leads to an increased expression of many Phase II enzymes, including glutathione S-transferases (GSTs) and UDP-glucuronosyltransferases plos.org. This induction of Phase II enzymes is a critical mechanism for the detoxification of carcinogens nih.gov.
The ability of BITC to modulate both Phase I and Phase II enzymes highlights its role as a bifunctional inducer, capable of both activating and deactivating different metabolic pathways to protect against carcinogenesis nii.ac.jp.
Disruption of Microtubule Dynamics and Tubulin Covalent Binding
BITC has been shown to disrupt the normal dynamics of microtubules, which are essential components of the cellular cytoskeleton involved in processes like cell division and intracellular transport. nih.govnih.govmdpi.com This disruption is a key mechanism of its cellular activity.
Studies have demonstrated that BITC, along with other isothiocyanates, can hinder tubulin polymerization both in vitro and in vivo nih.govnih.gov. This interference with the assembly of tubulin into microtubules leads to a disruption of the microtubule network within cells nih.govrsc.org.
The underlying mechanism for this disruption is the covalent binding of BITC to tubulin, the protein subunit of microtubules nih.govnih.gov. Mass spectrometry analysis has confirmed that cysteine residues within the tubulin protein are covalently modified by BITC nih.gov. This covalent modification alters the structure and function of tubulin, thereby inhibiting its ability to polymerize correctly. The potency of different isothiocyanates in disrupting microtubules correlates with their ability to covalently modify tubulin nih.gov. Furthermore, treatment with BITC can lead to the precipitation of a significant amount of cellular tubulin nih.gov.
Regulation of Key Signaling Pathways (e.g., STAT3, Akt, NF-κB, MAPK, ERK1/2, JNK1/2/p38)
BITC exerts its biological effects by modulating a variety of key intracellular signaling pathways that are often dysregulated in disease states.
STAT3 Pathway: BITC has been shown to down-regulate the Signal Transducer and Activator of Transcription 3 (STAT3) protein nih.govnih.gov. This is achieved, in part, through the induction of reactive oxygen species (ROS), which leads to the down-regulation of specificity proteins (Sp) that are transcription factors for STAT3 nih.govnih.gov.
Akt Pathway: The PI3K/Akt signaling pathway is another target of BITC. Studies have shown that BITC can inhibit this pathway, leading to downstream effects on cell survival and proliferation. For instance, BITC treatment has been associated with reduced phosphorylation of Akt nih.govresearchgate.net.
NF-κB Pathway: The role of BITC in modulating the Nuclear Factor-kappa B (NF-κB) pathway appears to be context-dependent. In some cancer cell models, BITC can activate the NF-κB pathway, leading to an anti-proliferative effect nih.govresearchgate.net. This activation can involve the phosphorylation of key components of the NF-κB signaling cascade nih.gov.
MAPK Pathway (ERK1/2, JNK1/2, p38): BITC also influences the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which include ERK1/2, JNK1/2, and p38. In certain cancer cells, BITC has been shown to inhibit the ERK1/2 signaling pathway nih.gov. The JNK pathway can be regulated by protein-protein interactions with GSTP1-1, an enzyme targeted by this compound nih.govthebiogrid.org. The p38 MAPK pathway is also responsive to cellular stress and can be modulated by various stimuli, and its activity can be influenced by upstream kinases that are also part of the broader MAPK network nih.govnih.govmdpi.commdpi.com.
Interactive Data Table: Signaling Pathways Modulated by BITC
| Pathway | Effect of BITC | Key Molecular Events |
|---|---|---|
| STAT3 | Down-regulation | Induction of ROS, decreased expression of Sp transcription factors. nih.govnih.gov |
| Akt | Inhibition | Reduced phosphorylation of Akt. nih.govresearchgate.net |
| NF-κB | Context-dependent modulation | Can activate the pathway, leading to phosphorylation of IκB kinase and p65. nih.govresearchgate.net |
| MAPK | Modulation | Inhibition of ERK1/2 signaling in some contexts. nih.gov |
Induction of Reactive Oxygen Species (ROS) and Redox Homeostasis Alterations
The formation of the this compound conjugate is a pivotal event that leads to the induction of reactive oxygen species (ROS) and significant alterations in cellular redox homeostasis. This process is not a direct action of the this compound conjugate itself, but rather a consequence of the rapid depletion of the intracellular glutathione pool during its formation.
Glutathione is a critical cellular antioxidant, and its depletion disrupts the delicate balance between pro-oxidants and antioxidants, leading to oxidative stress. Studies have shown that treatment of cells with BITC leads to a rapid decrease in total GSH levels and an increase in its oxidized form, GSSG. This shift in the glutathione redox state is a primary driver for the generation of ROS. The increase in ROS has been observed in various cancer cell lines following BITC treatment and is considered a key mechanism of its biological activity. nih.govnih.gov
The generation of ROS following glutathione depletion by BITC has been shown to be a critical upstream event in the activation of various signaling pathways, including the MAPK (mitogen-activated protein kinase) family members such as ERK, JNK, and p38. nih.govnih.gov The activation of these pathways is linked to downstream effects like cell cycle arrest and apoptosis. nih.govnih.gov Pre-treatment of cells with antioxidants like N-acetyl-L-cysteine (NAC), a precursor for glutathione synthesis, can prevent the depletion of GSH, block ROS generation, and subsequently abrogate the cytotoxic effects of BITC, highlighting the central role of glutathione depletion and subsequent oxidative stress in the mechanism of action. nih.govmdpi.com
Table 1: Impact of BITC on Cellular Redox Parameters
| Parameter | Effect of BITC Treatment | Consequence | Supporting Evidence |
| Intracellular Glutathione (GSH) | Rapid and substantial decrease | Disruption of redox balance, increased susceptibility to oxidative stress | nih.govnih.gov |
| Oxidized Glutathione (GSSG) | Increase in levels | Shift in cellular redox potential towards a more oxidizing environment | nih.gov |
| Reactive Oxygen Species (ROS) | Significant increase in generation | Activation of stress-related signaling pathways, induction of apoptosis | nih.govnih.govoup.com |
It is important to note that the protective effect of elevated glutathione levels may also stem from its direct reaction with BITC, which reduces the binding of BITC to other essential cellular proteins. nih.gov
Epigenetic Modifications (e.g., Histone Deacetylase (HDAC) inhibition)
Emerging evidence suggests that isothiocyanates, including BITC, can modulate epigenetic processes, such as the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure that is generally associated with transcriptional repression.
Studies have demonstrated that BITC can inhibit the activity of HDACs, specifically HDAC1 and HDAC3, in human pancreatic carcinoma cells. This inhibition leads to an increase in histone acetylation, which can alter the expression of various genes involved in cell cycle control and apoptosis. mdpi.com The inhibition of HDAC activity by BITC appears to be a key mechanism through which it exerts its anti-cancer effects. mdpi.com
While the direct inhibitory effect of the this compound conjugate on HDACs has not been explicitly detailed in the available research, the cellular environment created by the formation of this compound, particularly the state of oxidative stress, can influence epigenetic modifications. Oxidative stress is known to impact the activity of various enzymes, including those involved in epigenetic regulation. Furthermore, glutathione itself is involved in epigenetic regulation, and its depletion can affect DNA and histone methylation. nih.gov
Table 2: Effect of BITC on Histone Deacetylases
| HDAC Isoform | Effect of BITC Treatment | Cellular Consequence | Supporting Evidence |
| HDAC1 | Decreased expression and activity | Altered gene expression, contributing to cell cycle arrest and apoptosis | mdpi.com |
| HDAC3 | Decreased expression and activity | Altered gene expression, contributing to cell cycle arrest and apoptosis | mdpi.com |
The interplay between glutathione homeostasis, oxidative stress, and epigenetic regulation is complex. While direct inhibition of HDACs by BITC has been shown, the specific role of the this compound conjugate in this process requires further investigation to distinguish between a direct inhibitory action and indirect effects mediated through the alteration of the cellular redox environment.
Enzymatic Inhibition and Activation Profiles of BITC and this compound
The high reactivity of the isothiocyanate group in BITC allows it to interact with and modulate the activity of various enzymes, primarily through covalent binding to nucleophilic residues such as cysteine. One of the most significant enzymatic interactions of BITC is with glutathione S-transferases (GSTs), which catalyze the formation of the this compound conjugate. researchgate.net
The formation of this compound is an enzyme-catalyzed process, with human GSTs like GSTP1-1 and GSTM1-1 being particularly efficient catalysts. nih.gov This rapid conjugation is a key factor in the cellular accumulation of isothiocyanates. researchgate.net
While the formation of this compound is often considered a detoxification step, the conjugate itself is not inert. Although the direct enzymatic inhibition profile of this compound is not extensively characterized, the process of its formation has profound consequences on other enzymatic systems. For instance, the depletion of glutathione, a necessary cofactor for enzymes like glutathione peroxidase and glutathione reductase, can impair their function, further contributing to oxidative stress. nih.gov
Furthermore, BITC itself has been shown to be a competitive and irreversible inhibitor of glutathione reductase (GR), an essential enzyme for maintaining the pool of reduced glutathione. nih.govnih.gov This inhibition occurs through the thiocarbamoylation of a cysteine residue at the active site of the enzyme. nih.gov The inhibition of GR by BITC would further exacerbate the depletion of reduced glutathione and contribute to a more oxidized cellular environment.
The direct effects of the this compound conjugate on specific enzymes, independent of glutathione depletion, remain an area for further research. It is plausible that the conjugate could interact with and modulate the activity of certain proteins, but current evidence primarily points to the profound indirect effects stemming from the alteration of glutathione homeostasis.
Cellular and Subcellular Effects of Bitc and Bitc Sg
Impact on Cell Cycle Progression and Regulation (e.g., G2/M arrest)
BITC has been shown to induce cell cycle arrest, frequently at the G2/M phase, in various cancer cell lines. This arrest prevents cells from progressing through mitosis, thereby inhibiting proliferation. Studies have demonstrated that BITC can mediate G2/M arrest through modulation of key cell cycle regulatory proteins. For instance, in human melanoma A375.S2 cells, BITC induced G2/M phase arrest via cyclin A, CDK1, and CDC25C/Wee1-mediated pathways. nih.gov In human pancreatic cancer cells, BITC-induced G2/M arrest was associated with the upregulation of the cyclin-dependent kinase inhibitor p21(Waf1/Cip1) and activation of checkpoint kinase 2 (Chk2), while downregulating Cyclin B1, Cdc2, and cell division cycle 25C (Cdc25C). nih.govunal.edu.co The decline in Cdc25C expression was partially blocked by a proteasome inhibitor, suggesting proteasomal degradation is involved. nih.gov BITC and phenethyl isothiocyanate (PEITC) also caused G2/M phase arrest in highly metastatic human non-small cell lung cancer L9981 cells, involving the modulation of cyclin B1 expression and the mitogen-activated protein kinase (MAPK) signaling pathway. cambridge.org In ovarian cancer cells, BITC treatment led to a perturbation in cell cycle progression, increasing the percentage of cells in the G2 and M phases, potentially due to decreased Akt signaling. mdpi.com
Mechanisms of Apoptosis Induction (e.g., mitochondrial pathway, caspase activation, Bcl-2/Bax modulation)
Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or unwanted cells. BITC has been widely reported to induce apoptosis in numerous cancer cell types through diverse mechanisms. One prominent pathway involves the mitochondria (intrinsic pathway). BITC can induce reactive oxygen species (ROS) production, which can lead to the loss of mitochondrial membrane potential (ΔΨm) and the release of cytochrome c from mitochondria. nih.govunal.edu.co Cytochrome c release supports the formation of the apoptosome complex, activating caspase-9 and subsequently the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately apoptosis. unal.edu.comdpi.comnih.gov
Modulation of the Bcl-2 family of proteins is another key mechanism. This family includes both anti-apoptotic proteins (e.g., Bcl-2) and pro-apoptotic proteins (e.g., Bax, Bak) that regulate mitochondrial outer membrane permeabilization (MOMP). mdpi.comnih.gov BITC has been shown to downregulate the expression of anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins like Bax, shifting the balance towards apoptosis. nih.govunal.edu.co BITC can also induce phosphorylation of Bcl-2, which may dissociate its interaction with Bax, enhancing susceptibility to mitochondrial death signaling. unal.edu.co Caspase activation, including caspase-3, caspase-8, and caspase-9, has been observed in various cancer cell lines treated with BITC, including head and neck squamous cell carcinoma and bladder cancer cells. sci-hub.se
Autophagy Modulation and its Biological Implications
Autophagy is a cellular process involving the degradation and recycling of cellular components. Isothiocyanates, including BITC, have been shown to modulate autophagy in cancer cells, although its role can be complex, sometimes promoting cell survival and at other times contributing to cell death. nih.govresearchgate.net BITC has been reported to induce autophagy in human lung cancer cells through an endoplasmic reticulum (ER) stress-mediated mechanism. nih.govresearchgate.net This induction was evidenced by the formation of acidic vesicular organelles (AVOs) and the detection of autophagy marker proteins like LC3-II and ATG5. nih.gov In breast cancer cells, BITC has been shown to induce autophagic cell death. mdpi.com However, the precise biological implications of BITC-induced autophagy can vary depending on the cell type and context, sometimes acting as a protective mechanism for the cancer cell against the cytotoxic effects of BITC, and other times contributing to cell death. nih.govresearchgate.net
Effects on Cellular Proliferation and Viability in Various Cell Line Models
BITC demonstrates antiproliferative effects and reduces viability in a wide range of cancer cell lines. Studies have consistently shown that BITC treatment leads to a decrease in cell number and induces morphological changes indicative of reduced proliferation and increased cell death. nih.gov This has been observed in human melanoma cells, pancreatic cancer cells, head and neck squamous cell carcinoma cell lines, bladder cancer cells, and breast cancer cells. nih.govnih.govmdpi.comsci-hub.senih.gov The antiproliferative effects are often dose- and time-dependent. nih.govmdpi.com For instance, BITC significantly reduced cell growth in pancreatic cancer cell lines such as L3.6pL, MiaPaCa2, and Panc1. nih.gov In head and neck squamous cell carcinoma cell lines (1483, UM-22B, PCI-15B, and PCI-37A), 30 µM BITC resulted in significant cytotoxic percentages. sci-hub.se
While the primary focus is on BITC-SG, research on BITC provides a strong foundation, as this compound is a derivative. The effects of BITC on proliferation and viability in various cell lines are summarized in the table below, illustrating the broad spectrum of its activity.
| Cell Line Type | Specific Cell Lines Mentioned | Key Effect on Proliferation/Viability | Source(s) |
| Human Melanoma | A375.S2 | Significantly reduced cell number in a dose-dependent manner. | nih.gov |
| Human Pancreatic Cancer | Capan-2, L3.6pL, MiaPaCa2, Panc1 | Inhibited growth; decreased cell number. | nih.govnih.gov |
| Head and Neck Squamous Cell Carcinoma | 1483, UM-22B, PCI-15B, PCI-37A | Exhibited cytotoxicity with significant cell death percentages. | sci-hub.se |
| Human Bladder Cancer | RT4, UM-UC-6, UM-UC-6/dox | Inhibited cell growth and proliferation. | sci-hub.se |
| Human Breast Cancer | MDA-MB-231, MCF-7, MDA-MB-468, BT-474, BRI-JM04 | Suppressed growth. | mdpi.com |
| Human Lung Cancer | A549, H661, SK-MES-1 | Dose-dependently inhibited growth with varying IC50 values. | nih.gov |
| Human Colorectal Cancer | HT-29, HCT-116 p53+/+, HCT-116 p53-/- | Inhibited proliferation depending on concentration and p53 status. | nih.gov |
| Human Ovarian Cancer | Not specifically named, referred to as "ovarian cancer cells" | Resulted in decreased cell viability in a time- and dose-dependent manner. | mdpi.com |
Influence on Cellular Metabolism and Bioenergetics (e.g., ATP levels)
Cellular metabolism and bioenergetics, including ATP production, are crucial for cell survival and proliferation. While direct studies specifically on the impact of this compound on cellular metabolism and bioenergetics are limited in the provided search results, research on BITC offers insights into potential mechanisms. BITC treatment has been correlated with decreased ATP levels in some cancer cell lines, such as HeLa cells, following apoptosis induction. mdpi.com This suggests that the mechanisms by which BITC induces cell death may involve disruption of cellular energy production or increased energy consumption related to the apoptotic process. Cellular bioenergetics involves the conversion of macronutrients into usable energy like ATP through processes such as glycolysis, the Krebs cycle, and oxidative phosphorylation. ihealthsciences.comnih.gov Alterations in these pathways could contribute to the observed effects of BITC on cell viability.
Modulation of Cellular Invasion and Metastasis-Related Processes (e.g., Vascular Endothelial Growth Factor (VEGF)/VEGF Receptor 2 (VEGF-R2))
Cellular invasion and metastasis are critical steps in cancer progression. BITC has demonstrated the ability to modulate processes related to invasion and metastasis. Studies have shown that BITC can inhibit the migration and invasion of cancer cells. nih.govnih.govspandidos-publications.com A significant mechanism involves the targeting of the Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGF Receptor 2 (VEGF-R2), which play crucial roles in angiogenesis (formation of new blood vessels) and metastasis. mdpi.comnih.govnih.gov
BITC has been shown to suppress tumor angiogenesis and invasion by inhibiting the HIF-α/VEGF/Rho-GTPases pathway, with a pivotal role attributed to STAT-3. nih.gov Specifically, BITC treatment significantly suppressed the phosphorylation of VEGF-R2 (Tyr-1175) and the expression of HIF-α. nih.gov It also reduced the expression of VEGF and matrix metalloproteinase-2 (MMP-2), both of which are critical for angiogenesis and metastasis. nih.gov Furthermore, BITC treatment decreased the expression of RhoC, a Rho-GTPase involved in cancer progression, while upregulating the tumor suppressor RhoB. nih.gov This modulation of VEGF/VEGF-R2 signaling and related pathways contributes to the inhibitory effects of BITC on cellular invasion and metastasis. mdpi.comnih.gov
Effects on Cancer Stem Cell Markers
Cancer stem cells (CSCs), a subpopulation of cancer cells, are thought to play a significant role in tumor initiation, progression, metastasis, and recurrence due to their self-renewal capacity and resistance to conventional therapies. nih.gov Research on BITC has explored its effects on CSC populations and markers. Studies have indicated that BITC can target and eliminate CSCs. nih.gov For example, BITC treatment significantly decreased the frequency of mammosphere formation and reduced the populations of cells expressing breast cancer stem cell markers such as CD44(high)/CD24(low)/ESA+ and/or ALDH1+ in cultured human breast cancer cells. nih.gov In vivo studies using mouse models also showed a marked decrease in breast CSCs in tumors following BITC administration. nih.gov The mechanism may involve the downregulation of proteins like Ron and sfRon, which are associated with CSCs. nih.gov While research specifically on this compound's impact on CSC markers is limited in the provided results, the findings on BITC suggest a potential area of investigation for this compound.
Pre Clinical Biological Activities of Bitc and Bitc Sg in Model Systems
In vitro Studies in Disease-Relevant Cell Lines (e.g., cancer, immune, neuronal, bacterial)
The effects of BITC have been evaluated across a diverse range of cell lines, demonstrating broad biological activity.
Cancer Cell Lines: BITC exhibits significant activity against numerous cancer cell lines. In human pancreatic cancer cells (Capan-2), it has been shown to mediate cell cycle arrest and induce apoptosis through the activation of Mitogen-activated Protein Kinase (MAPK) pathways. nih.gov Studies on gemcitabine-resistant pancreatic cancer cells (MIA PaCa-2/GemR) revealed that BITC induces apoptosis through a mitochondrial-dependent signaling pathway, marked by DNA condensation and increased production of reactive oxygen species (ROS). phcog.com It also inhibits the proliferation, induces apoptosis, and arrests the cell cycle in human glioma U87MG cells, an effect linked to oxidative stress. nih.gov
In breast cancer, BITC has been shown to induce selective cytotoxicity in MCF-7 cells. biointerfaceresearch.com For canine mammary carcinoma cell lines (CIPp, CMT-7364), BITC suppresses tumor growth by downregulating the Cyclin B1/Cdk1 pathway. nih.gov Furthermore, BITC has demonstrated pro-apoptotic activity in canine lymphoma and leukemia cell lines, an effect mediated by ROS accumulation and subsequent DNA damage. mdpi.comnih.gov
Immune Cell Lines: BITC demonstrates anti-inflammatory properties in immune cells. In murine macrophage-like RAW 264.7 cells, BITC treatment resulted in a dose-dependent reduction in the secretion of pro-inflammatory cytokines such as interleukin (IL)-1β, tumor necrosis factor-alpha (TNF-α), and IL-6 upon stimulation with lipopolysaccharide (LPS). nih.gov This effect is associated with the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. nih.gov In human monocytic THP-1 cells differentiated into macrophages, BITC was found to suppress IL-1β production by inhibiting inflammasome activation, mediated through the modulation of MAPK and NF-κB signaling pathways. nih.gov
Neuronal Cell Lines: BITC has shown neuroprotective potential. In studies related to epilepsy, BITC treatment was found to improve the number of neurons in the cortex and hippocampus, as indicated by Nissl staining in brain tissue from a mouse model. semanticscholar.org Research suggests BITC exhibits neuroprotective effects by enhancing the antioxidant capacity of brain tissue and mitigating neuronal damage. semanticscholar.org
Bacterial and Fungal Strains: BITC possesses broad-spectrum antimicrobial properties. It has shown significant antibacterial effects against both Gram-negative bacteria like Escherichia coli, Salmonella spp., and Pseudomonas aeruginosa, and Gram-positive bacteria such as Staphylococcus aureus. caringsunshine.commdpi.comnih.gov The proposed mechanisms of action include the disruption of bacterial cell walls and interference with metabolic enzymes. caringsunshine.com Studies have also reported its bactericidal activity against Helicobacter pylori, including antibiotic-resistant strains. mdpi.com Furthermore, BITC has demonstrated synergistic antibacterial effects when combined with resveratrol against S. aureus. mdpi.com
Table 1: Summary of In Vitro Activities of Benzyl (B1604629) Isothiocyanate (BITC)
| Cell Line/Organism | Cell Type/Origin | Key Findings |
|---|---|---|
| Capan-2, MIA PaCa-2/GemR | Human Pancreatic Cancer | Induces apoptosis, cell cycle arrest; mediated by MAPK activation and ROS. nih.govphcog.com |
| U87MG | Human Glioma | Inhibits proliferation, induces apoptosis via oxidative stress. nih.gov |
| MCF-7 | Human Breast Cancer | Exhibits selective cytotoxic effects. biointerfaceresearch.com |
| CIPp, CMT-7364 | Canine Mammary Carcinoma | Suppresses growth via downregulation of Cyclin B1/Cdk1. nih.gov |
| CLBL-1, GL-1, CLB70 | Canine Lymphoma/Leukemia | Induces caspase-dependent apoptosis via ROS and DNA damage. mdpi.comnih.gov |
| RAW 264.7 | Murine Macrophage | Reduces secretion of IL-1β, TNF-α, IL-6; inhibits iNOS and COX-2. nih.gov |
| THP-1 | Human Monocytic | Suppresses inflammasome activation and IL-1β production. nih.gov |
| E. coli, S. aureus | Bacteria (Gram-negative/positive) | Exhibits broad-spectrum antibacterial activity; disrupts cell walls. caringsunshine.commdpi.com |
| H. pylori | Bacteria | Shows strong bactericidal effect, including on antibiotic-resistant strains. mdpi.com |
In vivo Efficacy and Pharmacodynamic Studies in Animal Models
The therapeutic potential of BITC observed in vitro has been further investigated in several preclinical animal models.
While BITC has demonstrated potent anticancer effects in various preclinical models, specific efficacy studies employing classical chemically induced tumorigenesis models are not extensively detailed in the reviewed literature. The primary focus of in vivo cancer research for BITC has been on tumor xenograft models.
BITC has been shown to effectively inhibit the growth of tumor xenografts in immunodeficient mouse models. In a study involving canine mammary carcinoma, BITC treatment suppressed the growth of tumors derived from CMT cells in vivo. nih.gov
The anticancer activity of BITC is also attributed to its anti-angiogenic effects. In preclinical studies, BITC was found to inhibit key processes involved in the formation of new blood vessels that support tumor growth.
BITC exhibits significant anti-inflammatory and immunomodulatory effects in various in vivo models. In a mouse model of skin inflammation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA), topical application of BITC reduced ear edema and lowered the expression of inflammatory proteins iNOS and COX-2. nih.govresearchgate.net The mechanism for this activity is linked to the downregulation of NF-κB signaling. nih.gov
In a dextran sulfate sodium (DSS)-induced colitis model in mice, the combination of BITC and resveratrol was more effective than either compound alone in alleviating symptoms, including preventing colon shortening and reducing the disease activity index. mdpi.com This combination also reduced levels of inflammatory cytokines TNF-α, IL-1β, and IL-6. mdpi.com Furthermore, in a rat model of indomethacin-induced gastric injury, BITC was shown to regulate inflammation and oxidative stress through the Nrf-2/HO-1 and NF-κB signaling pathways. researchgate.net
Antibacterial Activity: The potent in vitro antibacterial activity of BITC has been confirmed in in vivo settings. A comparative study using a Pseudomonas aeruginosa infection model in mice found that BITC exhibited antimicrobial activity comparable or superior to the conventional antibiotic gentamycin sulfate. nih.govnih.gov Notably, BITC treatment was associated with a lower infiltration of immune cells, suggesting it may have a more favorable local toxicity profile. nih.govnih.gov
Anti-parasitic Activity: BITC has been identified as a primary anthelmintic agent in extracts from papaya seeds. researchgate.net In vitro assays demonstrated that BITC was effective against the free-living nematode Caenorhabditis elegans. researchgate.netotterbein.edu Another in vitro study showed that BITC was highly effective at preventing the larval migration of equine strongyles, outperforming the enzyme papain at the concentrations tested. otterbein.edu
Table 2: Summary of In Vivo Activities of Benzyl Isothiocyanate (BITC)
| Model System | Disease/Condition | Key Findings |
|---|---|---|
| Nude Mice | Canine Mammary Carcinoma Xenograft | Suppressed in vivo tumor growth. nih.gov |
| Mouse Model | TPA-Induced Skin Inflammation | Reduced ear edema and expression of iNOS and COX-2. nih.govresearchgate.net |
| Mouse Model | DSS-Induced Colitis | Alleviated colitis symptoms and reduced pro-inflammatory cytokines (in combination with resveratrol). mdpi.com |
| Rat Model | Indomethacin-Induced Gastric Injury | Modulated inflammation and oxidative stress via Nrf-2/HO-1 and NF-κB pathways. researchgate.net |
| Mouse Model | Pseudomonas aeruginosa Infection | Showed antimicrobial activity comparable to gentamycin with lower immune cell infiltration. nih.govnih.gov |
Synergistic and Antagonistic Interactions with Other Bioactive Compounds in Preclinical Settings
The efficacy of benzyl isothiocyanate (BITC) in preclinical models can be significantly influenced by its interaction with other bioactive compounds. These interactions can be synergistic, where the combined effect is greater than the sum of individual effects, or antagonistic, where the combined effect is reduced. Research in this area has primarily focused on the potential of BITC to enhance the activity of anticancer agents and other therapeutic compounds.
Synergistic Interactions of BITC
Preclinical studies have demonstrated that BITC acts synergistically with a variety of other compounds, enhancing their therapeutic effects, particularly in cancer models. This synergy often allows for the desired therapeutic outcome at lower concentrations of the combined agents, potentially minimizing side effects.
One notable example is the synergistic action of BITC with the multi-kinase inhibitor sorafenib in triple-negative breast cancer (TNBC) models. When combined, BITC and sorafenib exhibit a significant inhibitory effect on the proliferation of breast cancer cells. This combination has been shown to induce cell cycle arrest in the G2-M phase. Furthermore, when delivered via a nanoparticle system, the combination of BITC and sorafenib demonstrated maximal inhibition of cell migration and invasion, exceeding the effects of the individual drugs. nih.gov
BITC has also been found to enhance the efficacy of conventional chemotherapy drugs like cisplatin. In preclinical models of leukemia, lung, oral, and head and neck cancers, BITC has been shown to work synergistically with cisplatin. nih.gov
Beyond synthetic drugs, BITC exhibits synergistic effects with other natural compounds. For instance, a study on Staphylococcus aureus revealed that BITC has a synergistic antibacterial effect when combined with resveratrol, carvacrol, or eugenol, with the combination of BITC and resveratrol showing the most significant synergy. This combination was also effective in reducing S. aureus growth in fresh lean beef.
The table below summarizes key findings from preclinical studies on the synergistic interactions of BITC with other bioactive compounds.
| Interacting Compound | Model System | Observed Synergistic Effect |
| Sorafenib | Triple-Negative Breast Cancer (TNBC) cell lines (MDA-MB-231 and MCF-7) | Increased inhibition of cell proliferation, enhanced G2-M phase cell cycle arrest, and maximal inhibition of cell migration and invasion when delivered in nanoparticles. nih.gov |
| Cisplatin | Leukemia, lung, oral, and head and neck cancer models | Enhanced efficacy of cisplatin. nih.gov |
| Resveratrol | Staphylococcus aureus | Synergistic antibacterial effect, reduced bacterial growth, inhibited biofilm formation, and increased cell membrane disruption. researchgate.net |
| Carvacrol | Staphylococcus aureus | Synergistic antibacterial effect. |
| Eugenol | Staphylococcus aureus | Synergistic antibacterial effect. |
| Ethylenediaminetetraacetic acid (EDTA) and Phenylalanine-arginine β-naphthylamide (PAβN) | Multidrug-resistant Escherichia coli | Synergistic antibacterial activities. |
Antagonistic Interactions of BITC
Interactions of BITC-SG
Structure Activity Relationship Sar Studies of Bitc, Bitc Sg, and Their Analogs
Correlating Structural Features of BITC Derivatives with Biological Activities
The biological activities of isothiocyanates (ITCs), including BITC, are closely related to their chemical structures. Studies on various ITC derivatives have shown that modifications to the side chain significantly impact their potency and the specific biological pathways they affect. For instance, the presence of an isothiocyanate group is vital for the anti-adipogenic effect of certain compounds. mdpi.com
Different classes of ITC derivatives, such as alkyl, allyl, aryl, and arylalkyl ITCs, exhibit varying degrees of biological activity. Research comparing these groups has indicated that arylalkyl ITC derivatives, including BITC, can show significant anti-adipogenic activity. mdpi.com In contrast, some alkyl ITC derivatives may be inactive, while allyl ITCs might show weaker effects compared to BITC depending on the specific activity being measured. mdpi.com The position and nature of substituents on the aromatic ring in arylalkyl ITCs also play a role in their activity. For example, an additional hydroxyl group on the arylalkyl chain of a BITC analog was shown to abolish its inhibitory activity on lipid accumulation. mdpi.com
The presence of a carbon spacer between the aromatic ring and the isothiocyanate moiety has also been highlighted as important for the cytotoxicity and MAPK activation mediated by benzyl (B1604629) isothiocyanate. Phenyl isothiocyanate (PITC), a close structural analog of BITC that lacks this methylene (B1212753) spacer, did not induce significant cell killing or rapid activation of p38 MAPK in head and neck squamous cell carcinoma cells at comparable concentrations. oup.com This suggests that the structural arrangement, specifically the presence of the –CH2– spacer in BITC, is critical for these specific biological effects. oup.comsci-hub.se
Studies comparing phenylalkyl isoselenocyanates (selenium analogs of ITCs) with their corresponding ITC analogs have also provided insights into the impact of the heteroatom. Isoselenocyanates generally exhibited lower IC50 values and more pronounced induction of apoptosis compared to their ITC counterparts in various cancer cell lines, indicating that the selenium atom can enhance potency. nih.gov However, the trend of activity with increasing alkyl chain length can vary between ITCs and isoselenocyanates, and even among different studies on ITCs, suggesting complex SARs that are dependent on the specific biological target and assay. nih.gov
Role of the Isothiocyanate Moiety and Alkyl Chain Length in Activity
The isothiocyanate (–N=C=S) moiety is a key functional group responsible for the biological activity of ITCs. This group is highly electrophilic and can react with nucleophiles in biological systems, particularly thiol groups in proteins like cysteine residues and glutathione (B108866). sci-hub.sedur.ac.uk This reactivity is central to their mechanisms of action, including enzyme inhibition and induction of oxidative stress. sci-hub.sedur.ac.uk
The length and nature of the alkyl or arylalkyl chain attached to the isothiocyanate group significantly influence the biological activity of ITCs. For arylalkyl ITCs, increasing the alkyl chain length has been shown to enhance inhibitory activity against certain types of tumorigenesis, such as NNK-induced lung tumorigenesis in mice. nih.govresearchgate.net For example, phenylhexyl isothiocyanate (PHITC) was found to be significantly more potent than phenethyl isothiocyanate (PEITC) in this model. nih.gov However, this relationship is not always linear, and activity may decline at very long chain lengths. nih.gov
In the case of alkyl isothiocyanates, longer alkyl chains can also increase activity, potentially due to increased hydrophobicity which influences cellular uptake and interaction with targets. mdpi.com For instance, dodecyl isothiocyanate was found to be more active than hexyl isothiocyanate in inhibiting lung tumorigenesis. researchgate.net The presence or absence of an aromatic ring also contributes to the activity profile; long-chain alkyl isothiocyanates can exhibit strong inhibitory effects, indicating that the phenyl moiety is not always essential for activity. nih.govresearchgate.net
The specific biological activity being studied also dictates the optimal chain length and structural features. While longer alkyl chains might enhance activity in some contexts, other studies have observed a reverse trend where shorter chain lengths, such as in BITC, were more effective than longer ones like PEITC against certain cancer cell lines. nih.gov This highlights the context-dependent nature of ITC SAR.
Here is a table summarizing some observed correlations between structural features and biological activities of ITCs:
| Structural Feature | Examples of Derivatives | Observed Biological Activity/Effect | References |
| Presence of Isothiocyanate Group | BITC vs. structurally similar compounds without ITC | Essential for anti-adipogenic effect, cytotoxicity, and MAPK activation. | mdpi.comoup.com |
| Alkyl Chain Length (Arylalkyl ITCs) | PEITC (C2) vs. PHITC (C6) vs. Phenyldecyl ITC (C10) | Increased chain length (up to a point) can enhance inhibition of NNK-induced lung tumorigenesis. | nih.govresearchgate.net |
| Alkyl Chain Length (Alkyl ITCs) | Hexyl ITC (C6) vs. Dodecyl ITC (C12) | Longer chain can increase activity in inhibiting lung tumorigenesis. | researchgate.net |
| Presence of Methylene Spacer | BITC (with CH2) vs. PITC (without CH2) | Critical for cytotoxicity and p38 MAPK activation in HNSCC cells. | oup.com |
| Substituents on Aromatic Ring | BITC vs. Hydroxyl-substituted BITC analog | Can significantly impact or abolish activity (e.g., anti-adipogenic activity). | mdpi.com |
| Heteroatom (S vs. Se) | ITCs vs. Isoselenocyanates | Isoselenocyanates can show enhanced cytotoxicity and apoptosis induction compared to ITCs. | nih.gov |
Significance of the Glutathione Moiety in BITC-SG's Target Specificity and Irreversible Inhibition
BITC can undergo conjugation with glutathione (GSH) to form this compound. This conjugation is a crucial metabolic step and also plays a significant role in the biological activity and target interactions of the conjugate. The glutathione moiety in this compound is particularly important for its interaction with glutathione S-transferases (GSTs). researchgate.net
GSTs are a family of enzymes involved in the detoxification of xenobiotics by catalyzing the conjugation of GSH with electrophilic substrates. dur.ac.ukresearchgate.net Many ITCs, being electrophilic, are substrates for GSTs. The formation of the glutathione conjugate, this compound, can lead to the inhibition of GSTs, particularly GST P1-1, which is often overexpressed in cancer cells. researchgate.net
The presence of the glutathione moiety in this compound contributes to its target specificity for GSTs. The glutathione binding site (G-site) on GSTs specifically recognizes and binds the GSH part of the conjugate. mdpi-res.com This initial binding positions the isothiocyanate-derived portion of the conjugate for reaction with a nucleophilic residue, often a cysteine or tyrosine, in or near the active site of the enzyme. researchgate.netmdpi-res.comnih.gov
The reaction between the isothiocyanate-derived part of this compound and a nucleophilic residue on the enzyme, facilitated by the binding of the glutathione moiety, can lead to the formation of a stable covalent adduct. This covalent modification results in the irreversible inhibition of the enzyme. researchgate.netnih.gov Studies on other glutathione conjugates have demonstrated that the glutathione moiety provides a distinct targeting effect, leading to a much higher rate of inhibition of GSTs compared to conjugates with simpler thiol compounds. nih.gov
Mass spectrometry and mutational studies have helped identify the specific amino acid residues on GSTs that are modified by glutathione conjugates of ITCs or related compounds, such as a tyrosine residue (Y108) in GSTP1-1. researchgate.netmdpi-res.com This covalent modification at a critical residue within or near the active site is the basis for the irreversible inhibition observed with this compound and similar glutathione conjugates. researchgate.netnih.gov Therefore, the glutathione moiety serves not only as a product of metabolism but also as a key structural element that directs the conjugate to GSTs and facilitates irreversible inhibition through targeted covalent modification.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Computational Predictions
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the structural properties of compounds and their biological activities. stanford.eduanalis.com.my By quantifying molecular features using descriptors, QSAR models aim to predict the activity of new or untested compounds based on their structures. stanford.eduanalis.com.myresearchgate.net
While specific QSAR studies solely focused on predicting the activity of this compound were not extensively detailed in the search results, QSAR methodologies have been applied to study the activity of various isothiocyanates and related compounds. These studies involve defining a quantitative measure of activity (e.g., IC50 values), calculating molecular descriptors that characterize the compounds' structural and physicochemical properties, and then developing a mathematical model that correlates these descriptors with the observed activity. stanford.eduanalis.com.my
QSAR models can help identify the key structural and physicochemical properties that are most influential in determining the biological activity of ITCs and their conjugates. For instance, properties like lipophilicity (often represented by log P) and reactivity towards nucleophiles (such as glutathione) have been correlated with the inhibitory potency of ITCs in certain models. researchgate.net
Computational predictions based on QSAR models can be valuable in the design and selection of new ITC derivatives or conjugates with potentially improved activity or target specificity. By predicting the activity of a large number of virtual compounds, QSAR can help prioritize synthesis and experimental testing efforts. stanford.eduanalis.com.my
Various statistical techniques, such as multiple linear regression and partial least squares, are employed to build QSAR models. analis.com.my The robustness and predictive ability of these models are evaluated using internal and external validation techniques. analis.com.my While the complexity of biological systems and the multiple potential targets of ITCs can pose challenges, QSAR modeling provides a powerful tool for exploring the SAR of these compounds and guiding the rational design of new bioactive molecules. Binary QSAR, a method that handles binary activity data (e.g., active/inactive), has also been developed and applied in drug discovery, which could be relevant for analyzing high-throughput screening data on ITC libraries. stanford.edunih.gov
Advanced Methodologies for Characterizing Bitc and Bitc Sg S Biological Interactions
Proteomic and Interactomic Profiling (e.g., affinity chromatography, mass spectrometry) for Target Identification.
Proteomic and interactomic profiling techniques are fundamental for identifying the specific protein molecules with which BITC and BITC-SG interact within a biological system. Isothiocyanates, including BITC, are recognized for their electrophilic nature, readily forming covalent bonds with nucleophilic residues on proteins, notably cysteine and lysine, leading to the formation of thiocarbamate and thiourea (B124793) adducts. researchgate.netnih.gov Mass spectrometry (MS) stands as a cornerstone technology in these investigations, enabling the identification and detailed characterization of these protein modifications and interactions. nih.govnih.govdrugtargetreview.com
Affinity purification coupled with mass spectrometry (AP-MS) is a powerful technique for isolating proteins that bind to a molecule of interest. nih.govnih.gov In the context of studying ITC interactions, this can involve the use of modified ITCs or related chemical probes designed to act as "bait" to capture interacting proteins from complex cellular lysates. nih.govcriver.com The proteins isolated through this affinity-based approach are subsequently identified using high-resolution mass spectrometry. nih.govnih.govcreative-proteomics.com
Mass spectrometry is indispensable for providing definitive proof of the covalent attachment of ITCs to their protein targets and for pinpointing the exact amino acid residues involved in the binding. nih.gov For instance, tandem mass spectrometry (MS/MS) can detect characteristic mass shifts on peptides that have been modified by an ITC adduct, thereby confirming the interaction and localizing the modification site. nih.gov Research employing this methodology has identified cysteine residues as key targets for BITC modification on proteins such as tubulin. nih.gov
Proteomic investigations have successfully identified a range of potential protein targets for ITCs, encompassing proteins involved in critical cellular processes such as cell growth regulation, apoptosis induction, and stress response pathways. nih.govnih.gov The proteasome, a multi-catalytic protein complex responsible for protein degradation, has been identified as a potential binding target for BITC, with this interaction correlating with inhibition of proteasome activity. nih.govnih.gov Signal transducer and activator of transcription 3 (STAT3) is another reported target where BITC treatment leads to a notable decrease in STAT3 protein levels. nih.govnih.gov
Chemoproteomic strategies, which integrate chemical probes with mass spectrometry-based protein analysis, are increasingly vital for the identification and validation of drug targets by globally profiling small molecule-protein interactions within the cellular context. criver.comdiscoveryontarget.com These approaches are instrumental in discerning both intended on-target binding events and potential off-target interactions. discoveryontarget.combiognosys.com
Genomic and Transcriptomic Analysis (e.g., RNA-Seq) in Response to Compound Exposure.
Genomic and transcriptomic analyses, particularly utilizing RNA sequencing (RNA-Seq), offer a comprehensive view of alterations in the gene expression landscape of a biological system following exposure to compounds like BITC. RNA-Seq facilitates the identification of differentially expressed genes (DEGs), providing crucial insights into the molecular pathways and biological processes that are modulated by the compound. mdpi.comnih.govcancer.gov
Studies employing RNA-Seq have investigated the transcriptional responses to BITC in various organisms, including bacterial pathogens. For example, transcriptomic analysis has been applied to unravel the mechanisms underlying the inhibitory effects of BITC on foodborne bacteria such as Salmonella typhimurium, Vibrio parahaemolyticus, and Staphylococcus aureus. mdpi.comnih.govnih.govresearchgate.netdntb.gov.ua These studies have consistently identified substantial numbers of DEGs in response to BITC treatment, including genes directly involved in virulence factor production. mdpi.comnih.govnih.gov
The process of RNA sequencing involves the isolation and analysis of RNA to quantify gene expression levels. mdpi.comnih.gov This typically includes steps such as preparing cDNA libraries from RNA samples and sequencing these libraries using high-throughput platforms like Illumina. mdpi.com The raw sequencing data are then processed and analyzed using bioinformatics tools to map the reads to a reference genome or transcriptome, quantify the abundance of transcripts for each gene, and identify genes that show statistically significant changes in expression between treated and control groups. cancer.govdiytranscriptomics.com
Downstream analysis of DEGs commonly involves methods such as generating volcanic plots to visualize expression changes, performing Gene Ontology (GO) enrichment analysis to identify overrepresented biological processes, and conducting Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway analysis to map DEGs to known signaling or metabolic pathways. mdpi.com
Metabolomic Fingerprinting to Elucidate Metabolic Perturbations.
The formation of this compound itself is a significant metabolic transformation, representing the conjugation of the electrophilic BITC molecule with the nucleophilic tripeptide glutathione (B108866) (GSH). This conjugation reaction is a primary detoxification mechanism for many reactive compounds, including isothiocyanates. bc.edumdpi.com Analyzing the levels of this compound and other related metabolites can provide crucial information regarding the metabolic fate of BITC and the activity of enzymes involved in its biotransformation, such as glutathione S-transferases (GSTs). bc.edu GSTs catalyze the conjugation of ITCs with glutathione, with this compound being a direct product of this enzymatic reaction. bc.edu
Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), are standard tools for performing comprehensive metabolomic profiling. These techniques enable the separation, identification, and quantification of a wide array of metabolites present in biological samples, allowing for the detection of subtle metabolic shifts.
Advanced Imaging Techniques for Subcellular Localization and Dynamic Effects.
Advanced imaging techniques are invaluable for visualizing the spatial distribution of compounds within cells and tissues, determining their precise subcellular localization, and observing dynamic changes in cellular structures and processes in real-time upon exposure. While direct information on advanced imaging specifically applied to this compound localization was limited in the search results, the general principles of these techniques are applicable.
Techniques such as fluorescence microscopy, confocal microscopy, and live-cell imaging can be employed to study the cellular uptake, distribution, and accumulation of BITC or this compound, particularly if fluorescently labeled derivatives are available. This allows researchers to determine if the compounds preferentially localize to specific organelles, such as mitochondria, the endoplasmic reticulum, or the nucleus, which can offer important clues about their potential sites of action.
Furthermore, advanced imaging allows for the observation of dynamic cellular responses to compound exposure, including changes in organelle morphology, the movement of proteins between cellular compartments (translocation), or rearrangements of the cytoskeleton. These visual observations can provide a critical spatial and temporal dimension to the molecular data obtained from proteomic and transcriptomic analyses, contributing to a more complete understanding of the compound's effects.
Application of Yeast and Other Model Organism Screening Systems.
Yeast and other genetically tractable model organisms provide powerful and efficient platforms for high-throughput screening to identify genes and pathways that are involved in mediating the cellular response to chemical compounds like BITC. Their relatively simple genetic makeup, ease of manipulation, and conservation of many fundamental biological processes with higher eukaryotes make them valuable initial screening tools, with findings often translatable to more complex mammalian systems. okayama-u.ac.jpresearchgate.netokayama-u.ac.jpresearchgate.net
Studies have successfully leveraged Saccharomyces cerevisiae (budding yeast) as a model system to investigate the mechanisms underlying the biological effects of BITC. okayama-u.ac.jpresearchgate.netokayama-u.ac.jpresearchgate.netnih.govresearchgate.netresearchmap.jpresearchgate.netnii.ac.jp A notable application is the use of yeast screening systems to identify genes whose overexpression confers resistance to the antiproliferative effects of BITC. okayama-u.ac.jpresearchgate.netokayama-u.ac.jpresearchgate.netnih.govresearchgate.netresearchmap.jpnii.ac.jp This type of screening has led to the identification of a set of twelve genes potentially involved in the cellular response to BITC. okayama-u.ac.jpresearchgate.netresearchgate.netnih.govresearchgate.netnii.ac.jp Among these, the MTW1 gene, encoding a component of the kinetochore complex, was identified. researchgate.netresearchgate.netnih.govresearchgate.netresearchmap.jpnii.ac.jp Overexpression of MTW1 was shown to counteract the growth inhibitory effects of BITC in yeast. researchgate.netresearchgate.netnih.govresearchgate.netresearchmap.jp Subsequent validation in human cancer cell lines confirmed that the human orthologue of Mtw1, known as Mis12, also plays a role in mediating the cellular response to BITC, highlighting the translational potential of findings from yeast screening. researchgate.netnih.govresearchgate.netresearchmap.jp
Model organisms like yeast enable genome-wide screening approaches, such as utilizing collections of plasmids for systematic gene overexpression or deletion, to rapidly identify genes that influence a cell's sensitivity or resistance to a compound. researchgate.netresearchgate.netnih.govresearchgate.netnii.ac.jp This can efficiently pinpoint potential molecular targets or pathways involved in the cellular response. okayama-u.ac.jpokayama-u.ac.jp
Computational and Theoretical Approaches in Bitc and Bitc Sg Research
Molecular Docking and Dynamics Simulations of Compound-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand) and a macromolecule (target), typically a protein. These methods provide insights into binding affinities, specific intermolecular interactions, and the stability of the ligand-target complex over time.
Molecular Docking of BITC:
Molecular docking studies have been employed to identify potential protein targets of benzyl (B1604629) isothiocyanate (BITC) and to understand the structural basis of its biological activity. For instance, studies have explored the interaction of BITC with various cancer-related proteins. The primary aim of these simulations is to predict the preferred orientation of BITC when bound to a target protein and to estimate the strength of the interaction, often expressed as a binding energy or docking score.
Extrapolating to BITC-SG:
While direct molecular docking studies on this compound are not widely reported, it is plausible to infer how the conjugation with glutathione (B108866) would alter its interaction with protein targets. The addition of the bulky and polar glutathione tripeptide would significantly change the physicochemical properties of the molecule. This would likely alter the binding mode and affinity for the original targets of BITC. New potential targets with binding pockets that can accommodate the larger this compound conjugate might also be identified through computational screening.
Molecular Dynamics Simulations:
Molecular dynamics simulations provide a more dynamic picture of the ligand-protein interaction by simulating the movements of atoms and molecules over time. MD simulations can reveal conformational changes in both the ligand and the protein upon binding and can provide a more accurate estimation of binding free energies. While specific MD studies on this compound are scarce, the methodology has been extensively used to study the interaction of other glutathione S-conjugates with proteins, such as glutathione S-transferases (GSTs), which are involved in their metabolism and transport. researchgate.netnih.gov These simulations have been instrumental in understanding the conformational stability of protein-ligand complexes. nih.gov
Table 1: Potential Interaction Parameters for BITC with Selected Protein Targets (Hypothetical for this compound)
| Compound | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical for this compound) | Potential Effect of Glutathione Conjugation |
| BITC | Target X | -7.5 | Hydrophobic pocket residues | Steric hindrance, altered binding pose |
| This compound | Target X | Lower affinity predicted | Different set of residues, likely surface-exposed | Reduced interaction with original target |
| This compound | Target Y (e.g., MRP1) | High affinity predicted | Residues in the substrate-binding site | Facilitated transport out of the cell |
In Silico Prediction of Reactivity and Potential Biological Activities
In silico models are valuable for predicting the reactivity of chemical compounds and their potential biological activities based on their structural features. These models can help in prioritizing compounds for further experimental testing and in understanding their mechanism of action.
Reactivity of BITC:
Predicted Reactivity of this compound:
Prediction of Biological Activities:
Computational models can predict a wide range of biological activities, including potential toxicity and therapeutic effects. For BITC, these models could predict its known anticancer and anti-inflammatory activities. For this compound, in silico predictions would likely suggest a different profile of biological activities. Given that glutathione conjugation is a major pathway for the detoxification and elimination of xenobiotics, models might predict a higher rate of cellular efflux for this compound, mediated by transporters like the multidrug resistance-associated proteins (MRPs). wikipedia.orgnih.gov However, some studies suggest that glutathione conjugates themselves can possess biological activity. nih.gov
Table 2: Predicted Physicochemical and Biological Properties of BITC vs. This compound
| Property | BITC | This compound | Rationale for Difference |
| Molecular Weight | Lower | Higher | Addition of glutathione tripeptide |
| Polarity | Lower | Higher | Presence of charged and polar groups in glutathione |
| Electrophilicity | High | Low | Neutralization of the isothiocyanate group |
| Predicted Cellular Efflux | Low | High | Recognition by MRP transporters |
| Predicted Reactivity with Thiols | High | Low | Isothiocyanate group is conjugated |
Quantum Chemical Calculations for Understanding Reaction Mechanisms
Quantum chemical calculations, such as those based on density functional theory (DFT), provide a detailed understanding of chemical reactions at the electronic level. These methods can be used to calculate the energies of reactants, products, and transition states, thereby elucidating the reaction mechanism and kinetics.
The reaction between the isothiocyanate group of BITC and the thiol group of glutathione is a nucleophilic addition reaction. nih.gov Quantum chemical calculations can model this reaction to:
Determine the reaction pathway: By mapping the potential energy surface, the most favorable pathway for the reaction can be identified.
Calculate activation energies: The energy barrier for the reaction can be calculated, providing insight into the reaction rate.
Analyze the electronic structure of the transition state: This can reveal the nature of bond formation and breaking during the reaction.
Network Pharmacology Approaches for Systems-Level Understanding
Network pharmacology is an approach that aims to understand the effects of drugs and other xenobiotics on a systems level by analyzing their interactions with complex biological networks. This approach moves beyond the "one drug, one target" paradigm to a more holistic view of pharmacology.
Network Pharmacology of BITC:
Network pharmacology studies on BITC have been conducted to identify its potential targets and the biological pathways it modulates. nih.govmdpi.com These studies typically involve:
Identifying potential targets of BITC: This is often done using a combination of experimental data and computational predictions.
Constructing a protein-protein interaction (PPI) network: This network represents the interactions between the identified targets.
Analyzing the network: This can reveal key proteins and pathways that are affected by BITC.
A Systems-Level Perspective on this compound:
A network pharmacology approach that incorporates the metabolism of BITC would provide a more complete understanding of its biological effects. The formation of this compound is a key metabolic step, and understanding its fate within the cellular network is crucial. wikipedia.org Such an integrated approach could:
Map the metabolic pathway of BITC: This would include the conjugation with glutathione and subsequent metabolism of the conjugate.
Identify transporters of this compound: Network analysis could highlight the role of specific transporters, such as MRPs, in the cellular efflux of the conjugate.
Predict the downstream effects of this compound formation: By depleting cellular glutathione levels, the formation of this compound can impact redox homeostasis and other glutathione-dependent pathways. nih.gov
Integrating metabolomics data with network pharmacology can further enhance the understanding of the systemic effects of BITC and its metabolites, including this compound. dovepress.commdpi.comnih.gov
Comparative Analysis of Bitc and Bitc Sg with Other Natural Isothiocyanates and Synthetic Analogs
Comparison of Molecular Mechanisms of Action (e.g., Sulforaphane (SFN), Phenethyl Isothiocyanate (PEITC), Allyl Isothiocyanate (AITC))
Isothiocyanates (ITCs) are a class of naturally occurring compounds found in cruciferous vegetables, recognized for their potential health benefits, particularly in cancer chemoprevention. Their biological activity is largely attributed to the electrophilic nature of the isothiocyanate group (-N=C=S), which readily reacts with nucleophilic cellular targets, including thiol groups on proteins. This reactivity underlies their diverse molecular mechanisms of action, which include the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of cellular signaling pathways involved in inflammation and oxidative stress.
Induction of Apoptosis:
A primary mechanism through which ITCs exert their anti-cancer effects is the induction of apoptosis. This process is crucial for eliminating damaged or cancerous cells.
BITC: Demonstrates potent pro-apoptotic activity in various cancer cell lines. It can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. BITC has been shown to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases, key executioner proteins in apoptosis. In some cancer cell lines, the pro-apoptotic activity of BITC has been reported to be stronger than that of AITC and SFN. mdpi.com
SFN: Also a well-documented inducer of apoptosis. Its mechanisms include the generation of reactive oxygen species (ROS), which can trigger mitochondrial-mediated apoptosis.
PEITC: Induces apoptosis by causing oxidative damage in cancer cells, which in turn triggers caspase-3 mediated cell death. frontiersin.org
AITC: While capable of inducing apoptosis, some studies suggest its pro-apoptotic effects may be less potent compared to BITC and PEITC in certain cancer cell lines. mdpi.com
The formation of glutathione (B108866) conjugates, such as BITC-SG , is a primary metabolic pathway for ITCs. While direct studies on the apoptotic activity of this compound are limited, the conjugation with glutathione generally leads to detoxification and facilitates excretion. However, this conjugation is reversible, and the release of the parent ITC within the cell can contribute to its biological activity.
Cell Cycle Arrest:
ITCs can halt the proliferation of cancer cells by inducing cell cycle arrest at different phases, preventing them from dividing and multiplying.
BITC: Has been shown to cause cell cycle arrest, often at the G2/M phase. This is associated with a decrease in the levels of key regulatory proteins such as Cdk1 and Cyclin B1. nih.gov
PEITC: Similar to BITC, PEITC can induce G2/M phase arrest. nih.gov
SFN: Can also induce cell cycle arrest, with some studies showing a G1 arrest at lower concentrations and a G2/M arrest at higher concentrations. nih.gov
The role of This compound in cell cycle regulation is not well-defined in the literature. It is plausible that its effects are indirect, relying on its conversion back to the more active BITC.
Modulation of Cellular Signaling:
ITCs influence a variety of signaling pathways that are critical for cancer cell survival and proliferation.
All ITCs (BITC, SFN, PEITC, AITC): A common target for many ITCs is the Keap1-Nrf2 pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. ITCs can activate Nrf2, leading to an enhanced cellular defense against oxidative stress.
BITC: Has been shown to inhibit the activation of NF-κB, a key transcription factor involved in inflammation and cell survival.
Glutathione Conjugates (e.g., this compound): The conjugation of ITCs with glutathione is a critical step in their metabolism and is catalyzed by glutathione S-transferases (GSTs). While this process is primarily for detoxification, the resulting conjugates can still influence cellular processes. For instance, glutathione conjugates of ITCs can inhibit certain cytochrome P450 enzymes involved in the bioactivation of carcinogens. nih.gov
Table 1: Comparative Molecular Mechanisms of Action
| Mechanism | BITC | SFN | PEITC | AITC | This compound |
|---|---|---|---|---|---|
| Apoptosis Induction | Strong; via intrinsic and extrinsic pathways mdpi.com | Yes; often ROS-mediated | Yes; via oxidative damage frontiersin.org | Yes; potentially less potent than BITC/PEITC mdpi.com | Activity likely dependent on conversion to BITC |
| Cell Cycle Arrest | G2/M phase nih.gov | G1 or G2/M phase nih.gov | G2/M phase nih.gov | Documented, phase can vary | Not well-characterized |
| Nrf2 Activation | Yes | Yes | Yes | Yes | May indirectly influence via BITC release |
| NF-κB Inhibition | Yes | Yes | Yes | Yes | Not directly studied |
Comparative Biological Efficacy in Preclinical Models
Preclinical studies, both in vitro (cell culture) and in vivo (animal models), have provided valuable insights into the comparative biological efficacy of various ITCs.
In vitro studies have demonstrated that the potency of ITCs can vary depending on the cancer cell type. For example, in certain bladder cancer cell lines, BITC and PEITC have shown stronger pro-apoptotic activity than AITC or SFN. mdpi.com The cytotoxic effects of ITCs are generally dose-dependent.
In vivo studies in animal models have further substantiated the anti-cancer potential of these compounds.
BITC: Has demonstrated anti-cancer effects in various mouse models by suppressing tumor initiation, growth, and metastasis. nih.gov
SFN: In a murine orthotropic glioblastoma tumor model, SFN was shown to decrease tumor weight, an effect not observed with PEITC at the same dose.
PEITC: Has shown significant chemopreventive properties in rodent models of lung and esophageal cancers induced by tobacco carcinogens. nih.gov
AITC: Has been shown to inhibit tumors induced by a tobacco-derived carcinogen in rats. nih.gov
Table 2: Summary of Comparative Preclinical Efficacy
| Compound | In Vitro Potency | In Vivo Efficacy | Key Preclinical Findings |
|---|---|---|---|
| BITC | High, often greater than AITC/SFN in specific cell lines mdpi.com | Effective in suppressing tumor growth and metastasis nih.gov | Strong pro-apoptotic and anti-proliferative effects. |
| SFN | Potent, but efficacy can be cell-type dependent | Effective in various cancer models, including glioblastoma | Potent inducer of phase II enzymes. |
| PEITC | High, comparable to BITC in some models | Effective in tobacco-related cancer models nih.gov | Strong chemopreventive agent. |
| AITC | Generally considered less potent than BITC/PEITC mdpi.com | Demonstrates anti-tumor activity nih.gov | Efficacy may be linked to its bioavailability in specific tissues like the bladder. |
| This compound | Not well-studied directly | Not well-studied directly | Likely functions as a metabolite for excretion, but may release active BITC. |
Structural Similarities and Differences Influencing Biological Profiles
The biological activity of ITCs is intrinsically linked to their chemical structure. All ITCs share the reactive -N=C=S functional group, which is the pharmacophore responsible for their interaction with cellular targets. However, the nature of the side chain (R-group) attached to this functional group significantly influences their bioavailability, metabolic fate, and biological activity.
AITC (CH₂=CHCH₂NCS): Possesses a short, unsaturated allyl group.
BITC (C₆H₅CH₂NCS): Features a benzyl (B1604629) group, which is an aromatic ring attached to a methylene (B1212753) group.
PEITC (C₆H₅CH₂CH₂NCS): Has a phenethyl group, with an additional methylene group compared to BITC, increasing the length of the alkyl chain separating the aromatic ring from the ITC group.
SFN (CH₃S(O)(CH₂)₄NCS): Has a longer, straight alkyl chain with a sulfinyl group.
The lipophilicity (ability to dissolve in fats) of the side chain affects the ability of the ITC to cross cell membranes. The presence of an aromatic ring in BITC and PEITC generally increases their lipophilicity compared to the shorter-chain AITC. The length of the alkyl chain in PEITC compared to BITC can also influence their interaction with specific cellular targets.
The conjugation with glutathione to form This compound dramatically alters the molecule's physicochemical properties. Glutathione is a large, polar tripeptide, and its attachment to BITC significantly increases the water solubility and molecular size of the resulting conjugate. This structural change has several key consequences for its biological profile:
Reduced Cell Permeability: The increased polarity and size of this compound likely reduce its ability to passively diffuse across cell membranes compared to the more lipophilic BITC.
Facilitated Excretion: The increased water solubility makes this compound more readily excretable from the body, primarily through urine. This is a key aspect of its role in detoxification.
Altered Target Interaction: The bulky glutathione moiety would sterically hinder the interaction of the isothiocyanate group with its target proteins, likely rendering this compound itself less biologically active than BITC. However, as previously mentioned, the potential for this compound to dissociate and release BITC means it could act as a prodrug or a transport form.
Table 3: Structural Features and Their Influence on Biological Profiles
| Compound | Chemical Structure | Key Structural Feature | Influence on Biological Profile |
|---|---|---|---|
| BITC | C₆H₅CH₂NCS | Benzyl group | Aromatic ring contributes to lipophilicity and specific target interactions. |
| This compound | C₆H₅CH₂NHC(S)SG | Glutathione conjugate | Increased water solubility, larger size; facilitates excretion and likely reduces direct biological activity. |
| SFN | CH₃S(O)(CH₂)₄NCS | Sulfinyl-containing alkyl chain | Longer, flexible chain may allow for interaction with a different set of protein targets. |
| PEITC | C₆H₅CH₂CH₂NCS | Phenethyl group | Increased alkyl chain length compared to BITC can alter potency and target specificity. |
| AITC | CH₂=CHCH₂NCS | Allyl group | Short, unsaturated chain; generally less lipophilic than aromatic ITCs. |
Future Research Directions and Unanswered Questions in Bitc and Bitc Sg Research
Elucidation of Novel Molecular Targets and Off-Target Effects.
While BITC has been shown to interact with various molecular targets, including those involved in cancer prevention and inflammatory responses, a comprehensive understanding of all its targets and potential off-target effects is still needed. Research indicates that BITC can modulate signaling pathways such as PI3K, MAPK, WNT, and NFkB. nih.gov It has also been reported to induce apoptosis through mechanisms involving reactive oxygen species (ROS) and both mitochondria-dependent and death receptor-mediated pathways. thegoodscentscompany.com BITC has demonstrated the ability to inhibit STAT-3 signaling in some pancreatic cancer cells. nih.govgenecascade.org Furthermore, studies suggest that BITC and other isothiocyanates can inhibit deubiquitinating enzymes (DUBs), including USP9x and UCH37, which are linked to tumorigenesis. nih.govaacrjournals.org
However, the full spectrum of molecular interactions for BITC, and particularly for its metabolite BITC-SG, remains to be fully mapped. Identifying novel molecular targets is crucial for understanding the complete biological activity and therapeutic potential. Simultaneously, a thorough investigation into off-target effects is essential to assess potential side effects and improve the specificity of therapeutic interventions. Some studies on related compounds highlight the importance of evaluating off-target effects to ensure safety and efficacy. mdpi.compatsnap.comresearchgate.net
Exploration of Long-Term Biological Effects in Complex Preclinical Models.
Much of the current research on BITC and this compound has been conducted using in vitro models or short-term in vivo studies. While these studies provide valuable insights into immediate effects, the long-term biological consequences of exposure, particularly at varying concentrations and durations, in more complex preclinical models are not well-understood.
Future research should focus on conducting chronic exposure studies in relevant animal models that better mimic human physiology and disease progression. This would allow for the assessment of long-term efficacy, potential for accumulation, and any delayed or cumulative biological effects. Such studies are crucial for translating findings from basic research to potential clinical applications and addressing research gaps in understanding long-term clinical use. researchgate.net
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding.
To gain a more complete understanding of how BITC and this compound exert their biological effects, integrating data from various "omics" technologies is a critical future direction. This includes genomics, transcriptomics, proteomics, and metabolomics.
Multi-omics approaches can provide a holistic view of the cellular and molecular changes induced by these compounds, revealing complex interactions and regulatory networks. For example, transcriptomic analysis has been used to explore the synergistic antimicrobial mechanisms of BITC in combination with other compounds. researchgate.net Metabolomics, and its integration with other omics technologies, holds strong potential for understanding the health benefits of cruciferous vegetables and isothiocyanates. nih.gov Integrating these diverse datasets can help to elucidate the intricate mechanisms of action, identify biomarkers of response or toxicity, and uncover previously unrecognized pathways influenced by BITC and this compound. The effective integration of multi-omics data is considered a future trend in this field. researchgate.net
Development of Advanced Research Tools and Methodologies.
Advancing the research on BITC and this compound requires the development and application of more sophisticated research tools and methodologies. This includes improved analytical techniques for detecting and quantifying these compounds and their metabolites in biological matrices, as well as advanced imaging techniques to visualize their distribution and interactions within tissues and cells.
Furthermore, the development of more predictive in vitro and in vivo models, including organ-on-a-chip systems and patient-derived xenografts, could provide more relevant platforms for studying the effects of BITC and this compound. Computational approaches, such as advanced docking studies and molecular dynamics simulations, can also aid in predicting molecular targets and understanding binding affinities. In silico modeling has been used to suggest potential interactions between BITC and molecular targets like NF-κB, β-catenin, and NRF2 proteins, although experimental validation is needed. mdpi.com
Remaining Gaps in Understanding the Full Biological Spectrum of BITC and this compound.
Despite the progress made, several fundamental gaps remain in our understanding of the full biological spectrum of BITC and this compound. These include a more detailed understanding of their pharmacokinetics and bioavailability, particularly for this compound, which is a metabolite. While the theoretical bioavailability of BITC has been evaluated, further in vivo experiments are needed. mdpi.com The precise mechanisms of action, beyond the identified targets, require further investigation. researchgate.net
Furthermore, the potential synergistic or antagonistic effects of BITC and this compound when present with other dietary compounds or therapeutic agents need to be systematically explored. The role of the gut microbiome in metabolizing these compounds and influencing their biological activity is another area requiring further research. Addressing these remaining gaps is crucial for fully realizing the therapeutic potential of BITC and this compound. Research gaps also exist in translating findings into clinical settings and determining optimal dosages and formulations. researchgate.net
Q & A
Q. What are the essential components of a reproducible synthesis protocol for BITC-SG?
- Methodological Answer : A robust synthesis protocol should include:
- Step 1 : Clear documentation of reaction conditions (e.g., temperature, solvent systems, catalysts) and stoichiometric ratios.
- Step 2 : Validation through ≥3 independent synthesis batches to confirm reproducibility .
- Step 3 : Characterization using spectroscopic techniques (e.g., NMR, HPLC-MS) with comparison to literature data for known analogs .
- Key Consideration : Provide sufficient detail in supplementary materials to enable independent replication, including purification methods and yield calculations .
Q. How can researchers optimize literature reviews for this compound using academic databases?
- Methodological Answer :
- Use advanced search operators on platforms like Google Scholar:
intitle:this compoundto prioritize studies with the compound in titles.author:"Smith" AND source:"Journal of Medicinal Chemistry"to filter by author/journal .- Apply Boolean logic (AND/OR/NOT) to refine results (e.g.,
This compound AND (synthesis OR pharmacokinetics)). - Evaluate source credibility by prioritizing peer-reviewed journals and citing primary literature over reviews .
Q. What quality-control measures ensure accurate spectroscopic characterization of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- Run 2D experiments (e.g., HSQC, HMBC) to resolve complex signals.
- Compare δ values with structurally similar compounds .
- Mass Spectrometry :
- Use high-resolution instruments (HRMS) to confirm molecular formulas.
- Validate fragmentation patterns against computational predictions .
- Purity Assessment :
- Report HPLC chromatograms with retention times and baseline separation of peaks .
Advanced Research Questions
Q. How should researchers resolve contradictions in this compound’s reported pharmacological activities?
- Methodological Answer :
- Step 1 : Conduct a systematic review to identify conflicting datasets (e.g., efficacy in cancer vs. toxicity thresholds) .
- Step 2 : Perform meta-analysis to assess study heterogeneity (e.g., variations in cell lines, dosing regimens) .
- Step 3 : Design replication studies under standardized conditions (e.g., ISO-certified assays) to isolate variables .
- Tool : Use statistical tests (ANOVA, Tukey HSD) to quantify significance of discrepancies .
Q. What advanced statistical methods are suitable for analyzing this compound’s dose-response relationships?
- Methodological Answer :
- Non-linear Regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC50/IC50 values.
- Bootstrap Analysis : Quantify uncertainty in dose-response curves by resampling datasets ≥1,000 times .
- Machine Learning : Train predictive models (e.g., random forests) to identify non-linear interactions between dose and biological endpoints .
Q. How can multi-omics data be integrated to study this compound’s mechanism of action?
- Methodological Answer :
- Data Aggregation : Combine transcriptomic, proteomic, and metabolomic datasets using platforms like Galaxy or KNIME .
- Pathway Enrichment : Apply tools (DAVID, STRING) to identify overrepresented biological pathways .
- Validation : Use CRISPR-Cas9 knockout models to confirm candidate gene/protein targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
